![molecular formula C14H15N3O3S B5648495 ethyl {5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5648495.png)

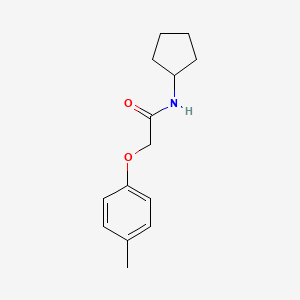

ethyl {5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl {5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}acetate is an organic compound with the linear formula C12H15NO3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of [11 C-carbonyl]BPTES, a compound with a similar structure, was achieved by reacting an amine precursor with [11 C-carbonyl]phenylacetyl acid anhydride .Wissenschaftliche Forschungsanwendungen

- Applications :

- Pharmaceuticals : These derivatives serve as intermediates in the synthesis of pharmaceutical compounds. For instance, they contribute to the production of anti-platelet agents, immunomodulators, anti-hypertensive drugs, and anticancer agents .

- Enantiomer Synthesis : The compound’s chiral center allows for the production of enantiomerically pure β-amino acids, which find use in drug development .

- Reactivity : Ethyl 2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate can undergo various reactions at the benzylic position:

- Free Radical Bromination : Bromination occurs at the benzylic position, leading to the formation of a benzylic radical. This reaction is useful in organic synthesis .

- Nucleophilic Substitution (SN2) : Primary benzylic halides can react via an SN2 pathway, resulting in substitution at the benzylic carbon .

- Applications :

- Difference : The benzylic position lacks aromatic stabilization, making it more amenable to substitution reactions (e.g., bromination) without disrupting aromaticity .

Phenylacetic Acid Derivatives

Benzylic Position Reactions

Biocatalysis and Enantioselectivity

Aromatic Substitution Considerations

Rare and Unique Chemical Collection

Wirkmechanismus

Target of Action

It is known that similar compounds often interact with specific enzymes or receptors in the body .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have been shown to induce various cellular responses .

Action Environment

The action, efficacy, and stability of ethyl {5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}acetate can be influenced by various environmental factors. These factors can include pH, temperature, presence of other molecules, and the specific cellular environment .

Eigenschaften

IUPAC Name |

ethyl 2-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-2-20-13(19)9-12-16-17-14(21-12)15-11(18)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLWPHCUPMHGCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NN=C(S1)NC(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl {(5E)-5-[(phenylacetyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-8-{[1-(methoxyacetyl)-4-methylpiperazin-2-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5648413.png)

![N-{1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5648416.png)

![(1S*,5R*)-3-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5648422.png)

![(4S)-N-ethyl-1-(phenylacetyl)-4-[(1H-pyrrol-2-ylcarbonyl)amino]-L-prolinamide](/img/structure/B5648426.png)

![2-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]isonicotinic acid](/img/structure/B5648439.png)

![3-[1-(pyrimidin-2-ylmethyl)piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5648461.png)

![(4S)-N-ethyl-4-[(4-fluorobenzoyl)amino]-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5648477.png)

![ethyl 2-(acetylamino)-5-[(cyclopentylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5648487.png)

![4-[5-methoxy-2-(pyrrolidin-1-ylcarbonyl)phenoxy]-1-(pyrrolidin-1-ylcarbonyl)piperidine](/img/structure/B5648508.png)